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Compound of Interest

Compound Name: Phenothiazine, 10-acetyl-, 5-oxide

Cat. No.: B074548 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectroscopic characteristics of phenothiazine, phenothiazine S-oxide, and

phenothiazine S,S-dioxide.

This guide provides a detailed comparison of the ultraviolet-visible (UV-Vis), infrared (IR),

nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for phenothiazine and

its key oxidized metabolites, phenothiazine S-oxide and phenothiazine S,S-dioxide.

Understanding the spectroscopic shifts upon oxidation of the sulfur atom is crucial for the

identification, characterization, and quality control of these compounds in pharmaceutical and

materials science research.

Introduction
Phenothiazine is a sulfur and nitrogen-containing heterocyclic compound that forms the core

structure of a wide range of psychoactive drugs. Its therapeutic efficacy and metabolic fate are

closely linked to the oxidation state of the sulfur atom. The primary metabolites, phenothiazine

S-oxide and phenothiazine S,S-dioxide, are formed through enzymatic oxidation in the body.

The addition of one or two oxygen atoms to the sulfur atom significantly alters the electronic

and steric properties of the molecule, leading to distinct spectroscopic signatures. This guide

presents a side-by-side comparison of these signatures to aid in their unambiguous

identification.
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The following tables summarize the key spectroscopic data for phenothiazine, its S-oxide, and

S,S-dioxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The oxidation of the sulfur atom in phenothiazine leads to noticeable shifts in the electronic

absorption spectra. The introduction of the electron-withdrawing sulfoxide and sulfone groups

causes a hypsochromic (blue) shift in the main absorption bands.

Compound λmax (nm) Solvent

Phenothiazine 253, 320 Ethanol

Phenothiazine S-oxide 229, 271, 303, 336 Not Specified[1]

Phenothiazine S,S-dioxide ~235, 290 Not Specified

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the oxidation state of the sulfur atom in

phenothiazine derivatives. The characteristic stretching vibrations of the S=O (sulfoxide) and

S(=O)₂ (sulfone) groups appear in distinct regions of the spectrum.

Compound
Key Vibrational
Frequencies (cm⁻¹)

Assignment

Phenothiazine ~3340 N-H stretch

Phenothiazine S-oxide 1000-1100 S=O stretch

Phenothiazine S,S-dioxide
1332-1349 (asymmetric),

1120-1160 (symmetric)
S(=O)₂ stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
Oxidation of the sulfur atom significantly influences the chemical environment of the nearby

protons and carbons, resulting in downfield shifts in the NMR spectra. This is due to the

electron-withdrawing nature of the sulfoxide and sulfone groups.
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¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Phenothiazine
Phenothiazine S-
oxide

Phenothiazine S,S-
dioxide

H-1, H-9 ~6.8-7.2 (m) ~7.2-7.5 (m) ~7.8-8.1 (m)

H-2, H-8 ~6.8-7.2 (m) ~7.2-7.5 (m) ~7.4-7.6 (m)

H-3, H-7 ~6.8-7.2 (m) ~7.2-7.5 (m) ~7.4-7.6 (m)

H-4, H-6 ~6.8-7.2 (m) ~7.2-7.5 (m) ~7.8-8.1 (m)

N-H ~8.0 (br s) ~9.0 (br s) ~10.0 (br s)

Note: The aromatic region often presents as complex multiplets. The indicated ranges are

approximate.

¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon Phenothiazine
Phenothiazine S-
oxide

Phenothiazine S,S-
dioxide

C-1, C-9 ~115 ~120 ~125

C-2, C-8 ~122 ~125 ~128

C-3, C-7 ~127 ~130 ~133

C-4, C-6 ~115 ~120 ~125

C-4a, C-5a ~144 ~140 ~138

C-10a, C-11a ~126 ~130 ~135

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns

of the compounds. The molecular ion peaks confirm the addition of oxygen atoms.
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Compound Molecular Formula
Molecular Weight (
g/mol )

[M]⁺ or [M+H]⁺
(m/z)

Phenothiazine C₁₂H₉NS 199.27 199

Phenothiazine S-oxide C₁₂H₉NOS 215.27 216 ([M+H]⁺)[2]

Phenothiazine S,S-

dioxide
C₁₂H₉NO₂S 231.27 231

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Synthesis of Phenothiazine S-oxide and S,S-dioxide
Phenothiazine S-oxide and S,S-dioxide can be synthesized by the oxidation of phenothiazine.

[3] A common method involves the use of hydrogen peroxide in acetic acid. By controlling the

stoichiometry of the oxidizing agent and the reaction conditions, selective oxidation to the S-

oxide or S,S-dioxide can be achieved. For instance, oxidation with one equivalent of hydrogen

peroxide at room temperature typically yields the S-oxide, while using an excess of the

oxidizing agent and higher temperatures favors the formation of the S,S-dioxide.[4]

UV-Vis Spectroscopy
UV-Vis spectra are typically recorded on a double-beam spectrophotometer using quartz

cuvettes with a 1 cm path length. The compounds are dissolved in a suitable UV-grade solvent,

such as ethanol or methanol, at a concentration of approximately 10⁻⁵ M. The spectra are

recorded over a wavelength range of 200-400 nm.

Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

Solid samples can be prepared as KBr pellets by grinding a small amount of the compound

with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively,

spectra can be recorded using an attenuated total reflectance (ATR) accessory. The spectra

are typically scanned over the range of 4000-400 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500

MHz for ¹H). Samples are dissolved in a deuterated solvent such as deuterated chloroform

(CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an

internal standard (0 ppm). For ¹H NMR, typical spectral parameters include a spectral width of

0-12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR,

a spectral width of 0-200 ppm is common.

Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques, such as electron ionization

(EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source,

and the resulting mass spectrum shows the molecular ion and characteristic fragment ions. For

ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer,

often yielding the protonated molecule [M+H]⁺.

Visualization of Relationships
The following diagrams illustrate the relationships between phenothiazine and its oxidized

forms, as well as a typical experimental workflow for their spectroscopic comparison.

Caption: Oxidation of Phenothiazine to its S-oxide and S,S-dioxide.

Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and
Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

2. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b074548?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9653876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9653876/
https://pubs.acs.org/doi/pdf/10.1021/ac0346050
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-
Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Phenothiazine
and Its S-Oxidized Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074548#spectroscopic-comparison-of-phenothiazine-
its-s-oxide-and-s-s-dioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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